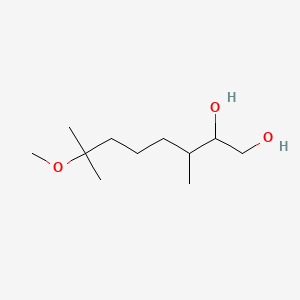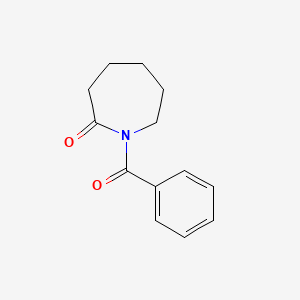
4-Pyridinealdoxime O-Phenethyl Ether
Overview
Description
4-Pyridinealdoxime O-Phenethyl Ether is a chemical compound with the molecular formula C14H14N2O and a molecular weight of 226.28 g/mol . It is also known by its systematic name, N-(2-phenylethoxy)-1-pyridin-4-ylmethanimine . This compound is part of a collection of rare and unique chemicals used primarily in early discovery research .
Preparation Methods
The synthesis of 4-Pyridinealdoxime O-Phenethyl Ether typically involves the reaction of 4-pyridinecarboxaldehyde with O-phenethyl hydroxylamine under specific conditions . The reaction is carried out in an organic solvent, such as ethanol, and requires a catalyst to facilitate the formation of the oxime ether bond. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound .
Chemical Reactions Analysis
4-Pyridinealdoxime O-Phenethyl Ether undergoes various chemical reactions, including:
Scientific Research Applications
4-Pyridinealdoxime O-Phenethyl Ether has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Pyridinealdoxime O-Phenethyl Ether involves its interaction with specific molecular targets. It acts as an inhibitor of certain enzymes by binding to their active sites and preventing their normal function . This inhibition can lead to various biological effects, depending on the enzyme targeted and the pathway involved .
Comparison with Similar Compounds
4-Pyridinealdoxime O-Phenethyl Ether can be compared with other similar compounds, such as:
4-Pyridinealdoxime O-Benzyl Ether: This compound has a benzyl group instead of a phenethyl group, leading to different chemical and biological properties.
3-Pyridinealdoxime O-Phenethyl Ether: The position of the oxime group on the pyridine ring is different, which can affect its reactivity and applications.
2-Pyridinealdoxime O-Isoamyl Ether: This compound has an isoamyl group, which can influence its solubility and interaction with other molecules.
Properties
IUPAC Name |
(E)-N-(2-phenylethoxy)-1-pyridin-4-ylmethanimine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c1-2-4-13(5-3-1)8-11-17-16-12-14-6-9-15-10-7-14/h1-7,9-10,12H,8,11H2/b16-12+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSSSPNXPNSIVQI-FOWTUZBSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCON=CC2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CCO/N=C/C2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6267-22-7 | |
| Record name | MLS002608064 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37941 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-PYRIDINEALDOXIME O-PHENETHYL ETHER | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-tert-butyl-N-[(2,4,6-trioxo-1,3-diazinan-5-ylidene)amino]-1H-pyrazole-3-carboxamide](/img/structure/B1658864.png)


![Spiro[4.5]decan-7-amine hydrochloride](/img/structure/B1658869.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B1658870.png)

![2-Tert-butyl-5-{[5-(2-methoxy-5-nitrophenyl)furan-2-yl]methylidene}-2-methyl-1,3-dioxane-4,6-dione](/img/structure/B1658873.png)
![Pyridinium, 4-amino-1-[(4-nitrophenyl)methyl]-, chloride](/img/structure/B1658874.png)
![2-[(3-benzyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B1658876.png)
![[(Z)-[amino(pyridin-2-yl)methylidene]amino] cyclopropanecarboxylate](/img/structure/B1658877.png)

![(5Z)-3-(4-ethoxyphenyl)-5-[(3-methylphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B1658879.png)

![Ethyl 4-chloro-2-nitro-5-[(2-nitrophenyl)sulfanyl]benzoate](/img/structure/B1658884.png)
